molecular formula C9H6Cl2F3NO2 B6323304 2,6-Dichloro-4-(trifluoromethoxy)acetanilide CAS No. 2088942-36-1

2,6-Dichloro-4-(trifluoromethoxy)acetanilide

Cat. No. B6323304
CAS RN: 2088942-36-1
M. Wt: 288.05 g/mol
InChI Key: CTXGOUNTLYPMLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-4-(trifluoromethoxy)acetanilide, also known as 2,6-DCFTA, is an organic compound primarily used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). 2,6-DCFTA has been used in a variety of scientific research applications due to its ability to modulate the activity of enzymes, ion channels, and receptors. This compound has been shown to have a wide range of biochemical and physiological effects, making it a useful tool for researchers.

Scientific Research Applications

2,6-Dichloro-4-(trifluoromethoxy)acetanilide has been used in a variety of scientific research applications, including the study of enzyme, ion channel, and receptor regulation. This compound has been shown to modulate the activity of enzymes, ion channels, and receptors, making it a useful tool for researchers. For example, 2,6-Dichloro-4-(trifluoromethoxy)acetanilide has been used to study the regulation of the enzyme acetylcholinesterase, which plays an important role in the nervous system. In addition, this compound has been used to study the regulation of the serotonin transporter, a protein involved in the regulation of serotonin levels in the brain.

Mechanism of Action

2,6-Dichloro-4-(trifluoromethoxy)acetanilide is believed to act as an allosteric modulator of enzymes, ion channels, and receptors. This means that it binds to the active site of the protein, but does not directly interact with the substrate. Instead, it changes the conformation of the protein, which in turn alters its activity. This is thought to be due to the presence of the trifluoromethoxy group, which is believed to interact with the protein's active site and induce conformational changes.
Biochemical and Physiological Effects
2,6-Dichloro-4-(trifluoromethoxy)acetanilide has been shown to have a wide range of biochemical and physiological effects. For example, it has been shown to inhibit the enzyme acetylcholinesterase, resulting in increased levels of acetylcholine in the brain. This can lead to increased alertness, improved concentration, and improved memory. In addition, this compound has been shown to modulate the activity of the serotonin transporter, resulting in increased serotonin levels in the brain. This can lead to improved mood, reduced anxiety, and improved sleep.

Advantages and Limitations for Lab Experiments

2,6-Dichloro-4-(trifluoromethoxy)acetanilide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available from chemical suppliers. In addition, it is soluble in a variety of organic solvents, making it easy to work with. However, there are some limitations to using this compound in laboratory experiments. For example, it has a relatively short half-life, meaning that experiments must be completed quickly in order to obtain accurate results. In addition, this compound is toxic and should be handled with care.

Future Directions

Although 2,6-Dichloro-4-(trifluoromethoxy)acetanilide has been used in a variety of scientific research applications, there are still many potential future directions for this compound. For example, further research could be conducted to explore the effects of this compound on other enzymes, ion channels, and receptors. In addition, this compound could be studied in combination with other compounds to explore potential synergistic effects. Finally, further research could be conducted to explore the potential therapeutic applications of this compound.

Synthesis Methods

2,6-Dichloro-4-(trifluoromethoxy)acetanilide can be synthesized from a variety of starting materials, including 2,6-dichloroaniline and trifluoromethoxybenzoyl chloride. The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, in which the nucleophile (2,6-dichloroaniline) attacks the electrophilic center of the trifluoromethoxybenzoyl chloride, resulting in the formation of 2,6-Dichloro-4-(trifluoromethoxy)acetanilide.

properties

IUPAC Name

N-[2,6-dichloro-4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F3NO2/c1-4(16)15-8-6(10)2-5(3-7(8)11)17-9(12,13)14/h2-3H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXGOUNTLYPMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1Cl)OC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-(trifluoromethoxy)acetanilide

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